

Spectroscopic Profile of Coerulescine: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Coerulescine**, an oxindole alkaloid with a spiro[pyrrolidin-3,3'-oxindole] ring system. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

Coerulescine, with the systematic IUPAC name (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one, possesses the chemical formula C₁₂H₁₄N₂O and a molar mass of 202.257 g·mol⁻¹. Its unique spirocyclic structure is a key feature contributing to its biological activity and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Coerulescine**, compiled from the total synthesis efforts of Kulkarni and his team.

Table 1: ¹H NMR Spectroscopic Data of Coerulescine



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.25 - 7.19	m	2H	Ar-H	
6.91	t	7.4	1H	Ar-H
6.83	d	7.7	1H	Ar-H
3.12 - 3.05	m	1H	CH₂	
2.85 - 2.78	m	1H	CH₂	
2.65	t	7.9	2H	CH ₂
2.41	S	3H	N-CH₃	
2.20 - 2.11	m	1H	СН	_
1.95 - 1.86	m	1H	СН	_

Table 2: ¹³C NMR Spectroscopic Data of Coerulescine



Chemical Shift (δ) ppm	Assignment
180.1	C=O
142.3	Ar-C
129.5	Ar-CH
128.0	Ar-C
122.3	Ar-CH
122.1	Ar-CH
109.1	Ar-CH
61.9	Spiro C
59.8	CH ₂
53.7	CH ₂
41.6	N-CH₃
35.1	CH ₂

Table 3: Infrared (IR) Spectroscopic Data of

Coerulescine

Wavenumber (cm⁻¹)	Interpretation	
3350	N-H Stretch	
2925	C-H Stretch (Aliphatic)	
1710	C=O Stretch (Amide)	
1620	C=C Stretch (Aromatic)	
1470	C-H Bend	
750	C-H Bend (Ortho-disubstituted aromatic)	

Table 4: Mass Spectrometry (MS) Data of Coerulescine



m/z	Interpretation
202	[M]+
173	[M - C ₂ H₅] ⁺
146	[M - C ₃ H ₆ N] ⁺
133	[M - C ₄ H ₇ N] ⁺
118	

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described in the synthesis of (±)-**coerulescine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet.

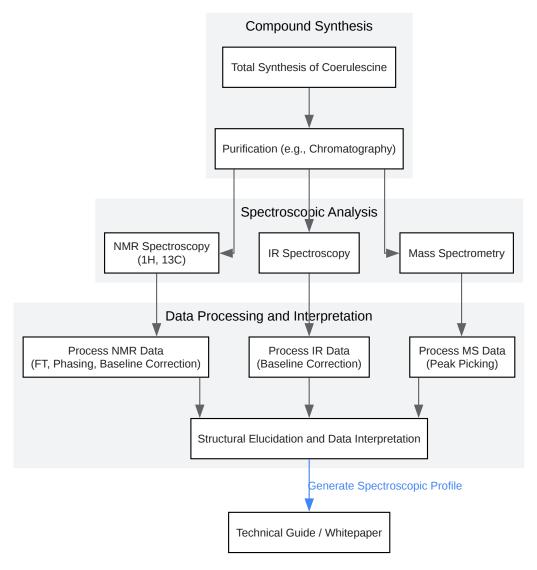
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source on a Shimadzu GCMS-QP2010 instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a synthetic compound like **Coerulescine**.



General Workflow for Spectroscopic Analysis of Coerulescine



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Caption: Workflow for Spectroscopic Analysis of Coerulescine.







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